molecular formula C6H12I2 B103822 1,6-Diiodohexane CAS No. 629-09-4

1,6-Diiodohexane

Cat. No.: B103822
CAS No.: 629-09-4
M. Wt: 337.97 g/mol
InChI Key: QLIMAARBRDAYGQ-UHFFFAOYSA-N
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Description

1,6-Diiodohexane is an organic compound with the molecular formula C6H12I2. It is a dihalogenated alkane, specifically a diiodoalkane, where two iodine atoms are attached to the terminal carbons of a six-carbon chain. This compound is typically a clear, pale yellow liquid at room temperature and is known for its use in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

1,6-Diiodohexane is primarily used as a precursor in the preparation of cationic tissue plasminogen activator (t-PA)-containing polyurethane surfaces . The primary target of this compound is the t-PA, a protein involved in the breakdown of blood clots.

Mode of Action

It is known to interact with its targets (t-pa) to enhance the efficiency of polymer/fullerene bulk heterojunction solar cells .

Biochemical Pathways

It is used in the synthesis of new macrocycles, having 2,4-dihydroxybenzophenone as a connecting unit .

Pharmacokinetics

It is known that the compound is immiscible with water , which may affect its bioavailability.

Result of Action

It is known to improve the power conversion efficiency of polymer/fullerene bulk heterojunction solar cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is light-sensitive and incompatible with oxidizing agents . These factors should be considered when using this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diiodohexane can be synthesized through the iodination of 1,6-hexanediol. The process involves the reaction of 1,6-hexanediol with phosphoric anhydride and orthophosphoric acid, followed by the addition of potassium iodide. The mixture is heated at 100-120°C for several hours, resulting in the formation of this compound . The reaction can be summarized as follows:

C6H14O2+2KI+H3PO4C6H12I2+2H2O+K3PO4\text{C6H14O2} + 2 \text{KI} + \text{H3PO4} \rightarrow \text{C6H12I2} + 2 \text{H2O} + \text{K3PO4} C6H14O2+2KI+H3PO4→C6H12I2+2H2O+K3PO4

Industrial Production Methods

In industrial settings, the production of this compound may involve similar iodination reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of stabilizers such as copper chips is common to prevent decomposition and maintain the quality of the product .

Chemical Reactions Analysis

Types of Reactions

1,6-Diiodohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different functionalized hexane derivatives.

    Reduction Reactions: The compound can be reduced to hexane using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: It can participate in coupling reactions to form longer carbon chains or cyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in the presence of a base.

Major Products

    Substitution: Formation of hexane derivatives with different functional groups (e.g., azidohexane, thiolhexane).

    Reduction: Formation of hexane.

    Coupling: Formation of longer aliphatic chains or cyclic compounds.

Scientific Research Applications

1,6-Diiodohexane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diiodohexane is unique due to the high reactivity of the iodine atoms, making it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of reactions, including substitution, reduction, and coupling, sets it apart from its brominated and chlorinated counterparts. Additionally, its applications in improving the efficiency of solar cells and in the preparation of advanced materials highlight its significance in both research and industry .

Properties

IUPAC Name

1,6-diiodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12I2/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIMAARBRDAYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCI)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060865
Record name Hexane, 1,6-diiodo-
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Molecular Weight

337.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-09-4
Record name 1,6-Diiodohexane
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Record name 1,6-Diiodohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1,6-diiodo-
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Record name Hexane, 1,6-diiodo-
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Record name 1,6-diiodohexane
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Record name 1,6-DIIODOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,6-Diiodohexane has the molecular formula C6H12I2 and a molecular weight of 337.94 g/mol. []

A: Yes, research has explored the vibrational spectra and molecular conformations of this compound, along with related compounds like 1,4-diiodobutane and 1,5-diiodopentane. [, ] This information provides insights into the molecule's structure and behavior.

A: Research indicates that this compound acts as a solvent additive in optimizing the performance of polymer solar cells. [, ] It influences the morphology of the active layer, impacting the efficiency of energy conversion. [, ]

A: Electrochemical reduction of this compound at carbon cathodes in dimethylformamide leads to the cleavage of carbon-iodine bonds. [] This process yields a mixture of products, including n-hexane, 1-hexene, 1,5-hexadiene, and cyclohexane, with n-dodecane also being a significant product. [] The reaction mechanism suggests the involvement of both radical and carbanion intermediates. []

A: While this compound itself is not the active material, its structure influences its role as a solvent additive. [] The iodine atoms and alkyl chain length affect its interaction with the polymer and fullerene components, ultimately influencing the morphology and performance of the solar cell. []

ANone: While specific SHE regulations for this compound are not explicitly mentioned in the provided research, the use of this compound, like any other chemical, necessitates adhering to standard safety protocols and regulations pertaining to handling, storage, and disposal.

A: Research suggests that certain PFIs, including dodecafluoro-1,6-diiodohexane (PFHxDI), exhibit estrogenic activities and can potentially disrupt neurodevelopment. [, ] Studies on mouse embryonic stem cells (mESCs) indicate that PFIs can interfere with triploblastic development and promote neurogenesis. [] Additionally, PFIs have been shown to influence the proliferation and differentiation of mESCs by regulating estrogen receptor signaling. []

A: Synchrotron wide- and small-angle X-ray scattering are powerful tools employed to investigate the impact of this compound on the morphology of polymer solar cell active layers. [] These techniques provide insights into the structural organization and arrangement of the polymer and fullerene components, crucial for understanding device performance. []

A: The choice of solvent and the solubility of this compound in that solvent significantly impacts the active layer morphology in organic solar cells. [, ] Research highlights that the interplay between the solubility of the polymer, fullerene, and this compound in the chosen solvent dictates the final film structure and device performance. [, ]

A: Yes, research explores various additives with different preferential solubility for the polymer and fullerene components in organic solar cells. [] For instance, 1-chloronaphthalene and 1,8-diiodooctane have been investigated as alternatives to this compound, offering different morphological control and influencing device efficiency. []

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